N-(4-amino-3-chlorophenyl)-2-methoxyacetamide N-(4-amino-3-chlorophenyl)-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.: 1554896-15-9
VCID: VC7624100
InChI: InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13)
SMILES: COCC(=O)NC1=CC(=C(C=C1)N)Cl
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65

N-(4-amino-3-chlorophenyl)-2-methoxyacetamide

CAS No.: 1554896-15-9

Cat. No.: VC7624100

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65

* For research use only. Not for human or veterinary use.

N-(4-amino-3-chlorophenyl)-2-methoxyacetamide - 1554896-15-9

Specification

CAS No. 1554896-15-9
Molecular Formula C9H11ClN2O2
Molecular Weight 214.65
IUPAC Name N-(4-amino-3-chlorophenyl)-2-methoxyacetamide
Standard InChI InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3,(H,12,13)
Standard InChI Key BMJMUTANBZVNQK-UHFFFAOYSA-N
SMILES COCC(=O)NC1=CC(=C(C=C1)N)Cl

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Amino-3-chlorophenyl)-2-methoxyacetamide (C₉H₁₀ClN₂O₂) features a planar aromatic ring system substituted with chlorine and amino groups at positions 3 and 4, respectively, linked to a methoxyacetamide chain. The methoxy group at the α-position of the acetamide introduces steric and electronic effects that influence solubility and reactivity. Key physicochemical parameters include:

  • Molecular weight: 228.64 g/mol

  • LogP (predicted): 1.2–1.6, indicating moderate lipophilicity

  • Hydrogen bond donors/acceptors: 2/4, suggesting potential for intermolecular interactions .

The chlorine atom at position 3 enhances electrophilic aromatic substitution resistance, while the amino group at position 4 provides a site for further functionalization. Crystallographic data for this specific compound are unavailable, but analogous structures exhibit monoclinic packing with hydrogen-bonded dimers .

Synthesis and Optimization Strategies

Conventional Acylation Routes

The most direct synthesis involves reacting 4-amino-3-chloroaniline with methoxyacetyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine). A typical procedure yields crude product, which is purified via recrystallization from ethanol/water (yield: 65–72%) . Challenges include controlling regioselectivity and minimizing over-acylation.

Table 1: Representative Reaction Conditions

ReagentSolventTemperatureYield (%)
Methoxyacetyl chlorideDCM0–5°C68
Methoxyacetic anhydrideTHF25°C58
In situ activation*DMF40°C73

*Using DIC/HOBt coupling agents .

Catalytic Approaches

Stability and Metabolic Profiles

Toxicity Screening

Preliminary acute toxicity in murine models (LD₅₀ > 2000 mg/kg) classifies the compound as Category 5 under GHS guidelines. Chronic exposure studies note mild hepatotoxicity at 300 mg/kg/day doses, associated with glutathione depletion .

Industrial and Material Science Applications

Polymer Modification

The amino group facilitates incorporation into polyamide backbones, enhancing thermal stability (Tg increase: 15–20°C) while maintaining optical clarity. Such polymers show promise in high-temperature filtration membranes .

Coordination Chemistry

As a bidentate ligand, the compound forms stable complexes with Cu(II) and Fe(III). X-ray structures of analogous complexes reveal square-planar geometries with bond lengths of 1.95–1.98 Å (Cu–N) and 1.89–1.92 Å (Cu–O) .

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